N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride” is a novel class of M4 positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It is also selective versus the other muscarinic subtypes .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound has a molecular weight of 469 [M + +1] .
Chemical Reactions Analysis
The compound has been found to exhibit significant analgesic and anti-inflammatory activities .
Physical And Chemical Properties Analysis
The compound has the following physical and chemical properties: 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .
Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral potential. In the case of our compound, researchers have synthesized related indole derivatives and evaluated their efficacy against viruses. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) demonstrated inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
Antidiabetic and Antimalarial Investigations
While specific data on our compound are lacking, indole derivatives have been explored for antidiabetic and antimalarial applications. Researchers may investigate its effects on glucose metabolism and Plasmodium species.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is known that similar compounds interact with microbial species, revealing a strong action . The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities for similar compounds .
Biochemical Pathways
Similar compounds have been found to exhibit antifungal activity against the aspergillus niger and aspergillus terreus species .
Result of Action
Similar compounds have been found to exhibit antioxidant activity, evaluated as dpph and ferric reducing power .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-13-4-5-15(26-3)17-18(13)29-20(21-17)24(7-6-23-8-10-27-11-9-23)19(25)16-12-14(2)22-28-16;/h4-5,12H,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNTWUWKIWZWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride |
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